molecular formula C4H7BN2O2S B13983155 [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid

[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid

Cat. No.: B13983155
M. Wt: 157.99 g/mol
InChI Key: FUXBURRXVLOBMJ-UHFFFAOYSA-N
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Description

[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is a boronic acid derivative that features a thiazole ring substituted with a methylamino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The unique structure of this compound makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-bromo-1,3-thiazole with methylamine to form the methylamino-substituted thiazole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiazole ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is used as a building block in the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The thiazole ring is a common motif in bioactive molecules, and the presence of the boronic acid group allows for the formation of reversible covalent bonds with active site residues in enzymes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. The compound’s ability to interact with biological targets makes it a potential lead compound for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is unique due to the presence of both a boronic acid group and a thiazole ring. This combination allows for versatile chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H7BN2O2S

Molecular Weight

157.99 g/mol

IUPAC Name

[2-(methylamino)-1,3-thiazol-4-yl]boronic acid

InChI

InChI=1S/C4H7BN2O2S/c1-6-4-7-3(2-10-4)5(8)9/h2,8-9H,1H3,(H,6,7)

InChI Key

FUXBURRXVLOBMJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)NC)(O)O

Origin of Product

United States

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